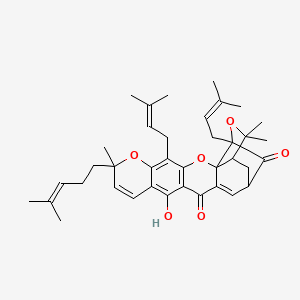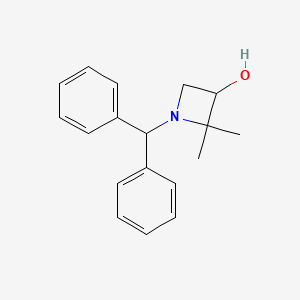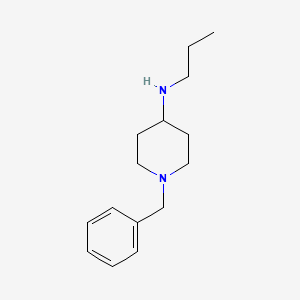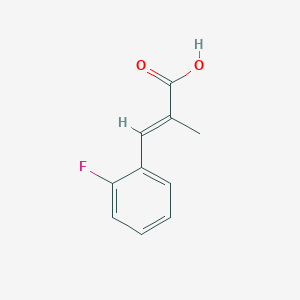
Gambogin
概要
説明
Gambogin is a natural product found in the resin of the Garcinia hanburyi tree, which is native to Southeast Asia. It is a polyphenolic compound belonging to the family of xanthones, and has been used for centuries in traditional Chinese medicine as an anti-inflammatory and antifungal agent. In recent years, it has gained increasing attention as a potential therapeutic agent in the treatment of various diseases, including cancer, diabetes, and Alzheimer’s.
科学的研究の応用
Chemical Constitution and Transformative Derivatives
- Constitutional Analysis : Gambogic acid has a unique chemical structure, established primarily through NMR spectroscopy. It is closely related to morellin, and its transformation into gamboginates offers insight into its novel structure (Ollis et al., 1965).
Nanoparticle Delivery Systems
- Oral Delivery Enhancement : N-octyl-N-arginine-chitosan (OACS) micelles have been developed to enhance the oral delivery of gambogic acid, significantly improving its solubility and absorption (Yu et al., 2014).
- Intravenous Delivery : For intravenous delivery, OACS micelles have been characterized, revealing increased bioavailability and liver targeting, suggesting potential for gambogic acid in cancer therapy (Yu et al., 2018).
- Albumin-Based System : A human serum albumin-based delivery system for gambogic acid has been developed, showing lower toxicity and improved solubility, stability, and antitumor efficacy (Zhang et al., 2017).
- Chitosan Derivative Micelle System : This system for delivering gambogic acid has shown high loading rates and enhanced biodistribution, particularly in the liver, reducing acute toxicity (Qu et al., 2009).
Anti-Cancer Properties and Mechanisms
- Molecular Mechanisms in Cancer Therapy : Gambogic acid has shown potent anti-cancer activity, with mechanisms including induction of apoptosis, autophagy, and cell cycle arrest. It inhibits invasion, metastasis, and angiogenesis, offering a potential avenue for cancer treatment (Banik et al., 2018).
- Effectiveness in Glioblastoma : Studies indicate that gambogic acid can inhibit glioblastoma growth and angiogenesis, suggesting its effectiveness as a potential therapy for this form of cancer (Qiang et al., 2008).
- Diabetic Retinopathy : Gambogic acid has shown potential in ameliorating diabetes-induced proliferative retinopathy, indicating its broader therapeutic potential beyond oncology (Cui et al., 2018).
Review and Overview Studies
- Comprehensive Review : An extensive review of gambogic acid covers its chemical structure, properties, anti-cancer activities, delivery systems, and combination therapy potential, providing a holistic perspective on its therapeutic prospects (Liu et al., 2020).
作用機序
Target of Action
Gambogic acid, a naturally occurring xanthone-based moiety reported from the Garcinia hanburyi tree, is known to perform numerous intracellular and extracellular actions . It targets various cellular processes including programmed cell death, autophagy, cell cycle arrest, antiangiogenesis, antimetastatic, and anti-inflammatory activities .
Mode of Action
The chemical structure of Gambogic acid defines its mode of action by determining its uptake and systemicity, and its ability to reach and bind with its target site . This is the physical location where the compound acts. The compound interacts with its targets, leading to changes in the cellular processes it targets .
Biochemical Pathways
Gambogic acid has been found to inhibit the CXCR4 signaling pathways . It also inhibits the MET-mediated cell survival pathways (AKT/STAT/RAS/MAPK) in certain models . These pathways are crucial for cell survival and proliferation, and their inhibition can lead to cell death and reduced tumor growth .
Pharmacokinetics
The plasma pharmacokinetics, excretion, and tissue distribution of Gambogic acid were investigated after intravenous administration in rats . The elimination half-life (t 1/2) values for Gambogic acid were estimated to be between 14.9 and 16.1 minutes, while the mean area under concentration-time curve (AUC t) values were between 54.2 and 182.4 μg·min/ml .
Result of Action
The results of studies have supported the hypothesis that Gambogic acid works to suppress nuclear factor-κΒ (NF-κΒ) activation that is induced by various inflammatory agents and carcinogens . In multiple myeloma, osteoclastogenesis is very common in which patients suffer from weakening of the bones. Gambogic acid inhibits such osteoclastogenesis by inhibiting CXCR4 signaling pathways .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Gambogin is known to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It increases the p53 expression at the translational level by downregulating the mdm2 gene expression .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes . It influences cell function by inducing programmed cell death, autophagy, and cell cycle arrest . It also has antiangiogenesis, antimetastatic, and anti-inflammatory activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It induces extrinsic as well as intrinsic apoptotic cell death in a variety of cancer cells .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . It exhibits potent anticancer activity via various targets including apoptosis property, cell cycle arrest, and antiangiogenesis
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . It has been shown to have significantly enhanced antitumor effects against various cancers with reduced side effects
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels
Transport and Distribution
It may interact with transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
12-hydroxy-8,21,21-trimethyl-5,19-bis(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaene-14,18-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H46O6/c1-21(2)11-10-16-36(9)17-15-25-30(39)29-31(40)27-19-24-20-28-35(7,8)44-37(34(24)41,18-14-23(5)6)38(27,28)43-33(29)26(32(25)42-36)13-12-22(3)4/h11-12,14-15,17,19,24,28,39H,10,13,16,18,20H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSUFYGCWITFIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H46O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3-Dimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B3034345.png)

methanone](/img/structure/B3034348.png)
![cis-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3034350.png)







![1,3-dioxo-2-[3-(propan-2-yloxy)propyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B3034364.png)

